Hexafluorooxepine

Description

Contextualization within Fluorinated Heterocycle Chemistry

Fluorinated heterocycles are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. e-bookshelf.dersc.orgtandfonline.com The introduction of fluorine atoms into a heterocyclic ring system can dramatically alter its physical, chemical, and biological properties. rsc.orgbeilstein-journals.org This "perfluoro effect" often leads to enhanced thermal stability, increased lipophilicity, and altered electronic characteristics, making these compounds highly valuable. rsc.org Hexafluorooxepine is a prime example of a perfluorinated heterocycle, where the complete substitution of hydrogen with fluorine atoms bestows upon it a unique chemical reactivity that distinguishes it from its hydrocarbon counterpart. dtic.mil Research in this area is driven by the desire to understand the fundamental impact of exhaustive fluorination on molecular structure and reactivity. dtic.mil

The chemistry of fluorinated heterocycles is diverse, encompassing a wide range of ring sizes and heteroatoms. e-bookshelf.de Within this broad category, perfluorinated systems like this compound are of particular interest due to their distinct and often unique chemical behavior. e-bookshelf.de

Significance of Oxepine Scaffolds in Advanced Chemical Research

Oxepine scaffolds, seven-membered heterocyclic rings containing an oxygen atom, are important structural motifs in organic chemistry. Their non-planar, boat-like conformation and the presence of a conjugated system give rise to interesting chemical properties. The valence isomerization between an oxepine and its corresponding arene oxide is a key feature of this ring system. beilstein-journals.org This equilibrium is sensitive to substituents and solvent polarity, allowing for the potential to tune the system towards one isomer. beilstein-journals.org

In the case of this compound, it exists in a dynamic equilibrium with its valence isomer, hexafluorobenzene (B1203771) oxide. dtic.mil This relationship is a focal point of research, as it provides a platform to study the effects of perfluorination on this fundamental chemical transformation.

Overview of Research Domains Pertaining to this compound

Research concerning this compound primarily falls into a few key domains: its synthesis via valence isomerization, its stability and subsequent rearrangements, and its utility in cycloaddition reactions. The synthesis of this compound is intrinsically linked to that of hexafluorobenzene oxide, which is prepared in several steps from hexafluorobenzene. dtic.mil The oxepine itself is found in a small equilibrium concentration with the oxide. dtic.mil

A significant area of investigation is the thermal and photochemical stability of the hexafluorobenzene oxide-hexafluorooxepine system. dtic.mil Gentle heating or presence in a polar solvent can cause rearrangement to other fluorinated species. dtic.mil Furthermore, the electron-deficient nature of the double bonds in this compound makes it a potential candidate for participation in cycloaddition reactions, a foundational concept in forming complex cyclic molecules. wikipedia.orgebsco.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

| This compound | C₆F₆O | Exists in equilibrium with hexafluorobenzene oxide. dtic.mil |

| Hexafluorobenzene Oxide | C₆F₆O | Valence isomer of this compound; synthesized from hexafluorobenzene. dtic.mil |

| Hexafluorobenzene | C₆F₆ | Starting material for the synthesis of hexafluorobenzene oxide. dtic.milwikipedia.org |

| Pentafluorophenol | C₆HF₅O | Product of the reduction of hexafluorobenzene oxide. dtic.mil |

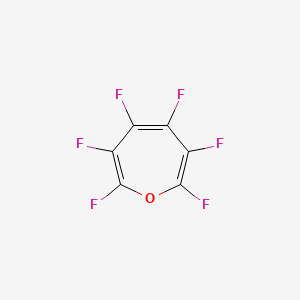

Structure

3D Structure

Properties

CAS No. |

129193-79-9 |

|---|---|

Molecular Formula |

C6F6O |

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2,3,4,5,6,7-hexafluorooxepine |

InChI |

InChI=1S/C6F6O/c7-1-2(8)4(10)6(12)13-5(11)3(1)9 |

InChI Key |

JFRRJCRDDYUGMX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(OC(=C1F)F)F)F)F)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Hexafluorooxepine

Fundamental Reaction Pathways of Oxepines

Oxepines, as unsaturated seven-membered heterocyclic ethers, can in principle undergo a variety of reactions common to unsaturated systems and ethers. However, their reactivity is often dominated by their propensity to exist in equilibrium with their corresponding benzene (B151609) oxide tautomer. The position of this equilibrium is highly dependent on the substitution pattern. For the purpose of this discussion, we will consider the reactivity of the oxepine form.

Addition Reactions to the Oxepine Ring System

The π-electron system of the oxepine ring allows for the possibility of addition reactions. In non-fluorinated oxepines, electrophilic addition can occur across the double bonds. For instance, the addition of halogens or hydrogen halides would be expected to proceed via mechanisms similar to those for other alkenes. rsc.orgrsc.org The reaction is initiated by the attack of the π-bond on the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. rsc.org

In the case of hexafluorooxepine, the strong electron-withdrawing nature of the fluorine atoms significantly deactivates the double bonds towards electrophilic attack. The high electronegativity of fluorine reduces the electron density of the π-system, making it a much weaker nucleophile. Conversely, this electron deficiency makes the carbon atoms of the ring more susceptible to nucleophilic attack. Therefore, nucleophilic addition reactions are expected to be a more favorable pathway for this compound compared to its non-fluorinated counterpart.

Table 1: Comparison of Expected Reactivity in Addition Reactions

| Reaction Type | Non-fluorinated Oxepine | This compound | Rationale for Difference |

| Electrophilic Addition | Favorable | Unfavorable | The perfluorinated ring is highly electron-deficient, deactivating it towards attack by electrophiles. |

| Nucleophilic Addition | Less Favorable | Favorable | The electron-withdrawing fluorine atoms make the ring carbons electrophilic and susceptible to attack by nucleophiles. |

Substitution Reactions on the this compound Scaffold

Substitution reactions on an oxepine ring are less common than additions or rearrangements but can occur under specific conditions. rsc.orgnih.gov For this compound, nucleophilic aromatic substitution (SNAr) type mechanisms could be envisioned if the compound can achieve a degree of aromaticity or if it reacts via its benzene oxide tautomer. The fluorine atoms would act as good leaving groups, especially when activated by the electron-withdrawing nature of the rest of the perfluorinated system.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. sioc-journal.cn In this compound, the high electronegativity of the fluorine atoms would stabilize the negative charge in the intermediate, facilitating the reaction.

Rearrangement Reactions Involving this compound

Rearrangement reactions are a prominent feature of oxepine chemistry, often driven by the desire to attain a more stable aromatic system. mit.eduwikipedia.org The most significant rearrangement for oxepines is the tautomerization to benzene oxide. For this compound, this equilibrium would lead to hexafluorobenzene (B1203771) oxide.

Computational studies on perfluoro-oxepine have explored its potential energy surface and the stability of various isomers. rsc.org These studies suggest that, like other 8-π electron heteropines, perfluoro-oxepine can exist in different conformations, including Möbius-like structures, although these are generally higher in energy than planar, non-aromatic forms. rsc.org

Influence of Fluorination on Reaction Mechanisms

The presence of six fluorine atoms on the oxepine ring has a profound impact on its reactivity, primarily through electronic effects and steric hindrance.

Electronic Effects of Fluorine on Reactivity

The high electronegativity of fluorine (3.98 on the Pauling scale) is the most significant factor influencing the reactivity of this compound. The cumulative inductive effect of six fluorine atoms withdraws electron density from the carbon skeleton of the oxepine ring. This has several key consequences:

Deactivation towards Electrophiles: The electron-poor nature of the perfluorinated ring system makes it highly resistant to attack by electrophiles.

Activation towards Nucleophiles: The carbon atoms of the ring become significantly more electrophilic and are thus activated towards attack by nucleophiles.

Increased Acidity of Adjacent C-H Bonds (if present): While this compound has no C-H bonds, in partially fluorinated analogues, the acidity of protons on the ring would be significantly increased.

Stabilization of Anionic Intermediates: The electron-withdrawing fluorine atoms can stabilize negative charges in transition states and intermediates, such as in nucleophilic addition or substitution reactions.

Table 2: Estimated Bond Lengths in Perfluoro-oxepine

Note: The following data is based on computational calculations (B3LYP/6-31G) as experimental data is limited.* rsc.org

| Bond | Estimated Bond Length (Å) |

| C=C | 1.335 - 1.341 |

| C-C | 1.468 - 1.481 |

| C-O | 1.365 |

This data is derived from computational studies and serves as an illustration of the molecular geometry.

Steric Hindrance from Perfluorination

While fluorine is the second smallest halogen, the substitution of all hydrogen atoms with fluorine atoms does increase the steric bulk around the oxepine ring. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). This increased steric hindrance can influence the regioselectivity of reactions, potentially directing incoming reagents to less crowded positions. However, in many cases, the powerful electronic effects of fluorine are the dominant factor in determining the course of a reaction.

Advanced Spectroscopic Characterization and Elucidation of Hexafluorooxepine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For hexafluorooxepine, a complete NMR analysis would provide invaluable insights into its unique seven-membered ring structure containing six fluorine atoms.

¹H and ¹³C NMR for Structural Assignment

While this compound itself contains no hydrogen atoms, and thus would not produce a ¹H NMR spectrum, its synthesis or reactions might involve precursors or products that do. ¹³C NMR spectroscopy would be crucial for characterizing the carbon skeleton of the molecule. spectroscopyonline.com The chemical shifts of the carbon atoms would be significantly influenced by the neighboring fluorine atoms and the oxygen atom within the oxepine ring. spectroscopyonline.com In the absence of experimental data for this compound, a hypothetical analysis would predict distinct signals for the different carbon environments within the molecule.

Hypothetical ¹³C NMR Data for this compound: (Note: This table is illustrative and not based on experimental data)

| Carbon Atom Position | Expected Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| Carbons adjacent to Oxygen | 90 - 120 | Deshielding effect of the electronegative oxygen atom. |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is an indispensable tool for analyzing fluorinated compounds, offering high sensitivity and a wide range of chemical shifts that are very sensitive to the local electronic environment. usask.ca For this compound, ¹⁹F NMR would be the most informative technique, providing distinct signals for the non-equivalent fluorine atoms in the molecule. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹³C) would offer a detailed picture of the fluorine substitution pattern and the through-bond and through-space interactions between the fluorine nuclei. man.ac.uk

2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between atoms in a molecule. muni.czlibretexts.org While a ¹H-¹H COSY would not be applicable, a ¹³C-¹⁹F HSQC or HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the carbon and fluorine signals definitively by showing correlations between directly bonded or long-range coupled nuclei. ceitec.cz These techniques are essential for unambiguously assembling the molecular structure. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of this compound Functional Groups

The primary functional groups in this compound are the C-F bonds, the C-O-C ether linkage, and the C=C double bonds within the oxepine ring. The IR and Raman spectra would be expected to show characteristic stretching and bending vibrations for these groups. libretexts.org

Expected Vibrational Modes for this compound: (Note: This table is illustrative and not based on experimental data)

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-F Stretch | 1000 - 1400 | Strong in IR |

| C-O-C Stretch | 1050 - 1250 | Strong in IR |

Elucidation of Molecular Vibrations and Conformations

A detailed analysis of the vibrational spectra, often aided by computational chemistry, can provide insights into the molecule's symmetry and conformational flexibility. wikipedia.org The number of observed IR and Raman bands can be compared to the number of theoretically predicted vibrational modes for different possible conformations of the seven-membered ring, helping to determine the most stable geometry of this compound in the solid, liquid, or gas phase. specac.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.govnih.gov For this compound, HRMS would be crucial to confirm its elemental composition (C₆F₆O). Techniques like Orbitrap MS or Fourier-transform ion cyclotron resonance (FT-ICR) MS can achieve mass resolutions high enough to distinguish between molecules with very similar nominal masses. nih.gov The high mass accuracy of HRMS allows for the confident identification of the molecular ion peak and its isotopic pattern, which is characteristic of the elements present. nih.gov

Illustrative HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [C₆F₆O]⁺ | 233.9863 | 233.9861 | <1 |

| [C₅F₅O]⁺ | 202.9830 | 202.9828 | <1 |

| [C₄F₃O]⁺ | 138.9859 | 138.9857 | <1 |

| [CF₃]⁺ | 68.9952 | 68.9951 | <1 |

This table is illustrative and based on expected values for this compound.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a molecule, providing valuable structural information. nih.gov While specific fragmentation data for this compound is not available, the analysis of other perfluorinated ethers and cyclic compounds suggests likely fragmentation patterns. acs.orggoogle.com

The fragmentation of perfluorinated compounds is often initiated by the cleavage of C-C or C-O bonds. For this compound, common fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for cyclic ethers and ketones, which would lead to the formation of a perfluorinated cyclohexane (B81311) radical cation.

Loss of CF₂ or CF₃ groups: The expulsion of fluorinated fragments is a characteristic feature in the mass spectra of fluorocarbons. researchgate.net

Ring-opening and subsequent fragmentation: The seven-membered ring could open, followed by a series of cleavages leading to smaller perfluorinated ions. acs.org

The study of organophosphorus flame retardants, which also involves heterocyclic structures, shows that fragmentation often occurs via rearrangements to form stable ions. spectroscopyonline.com A similar principle would apply to perfluorinated oxepines, where the fragmentation would favor pathways that result in the most stable carbocations and radical species.

High-Resolution Mass Spectrometry (HRMS)

Electronic Spectroscopy: UV-Vis and Fluorescence

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light, providing insights into the electronic structure and photophysical properties. mdpi.comulisboa.pt

The UV-Vis absorption spectrum of a molecule is determined by its chromophores and the types of electronic transitions possible. mdpi.com For this compound, the key chromophores would be the carbon-carbon double bonds within the oxepine ring and the non-bonding electrons on the oxygen atom. The expected electronic transitions would include:

π → π* transitions: Associated with the conjugated π-system of the double bonds.

n → π* transitions: Involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. mdpi.com

σ → σ* and n → σ* transitions: These transitions require higher energy and typically occur in the far-UV region. mdpi.com

The presence of six electron-withdrawing fluorine atoms would significantly influence the energy of the molecular orbitals. Fluorination typically causes a shift in the absorption maxima. mdpi.com In studies of other fluorinated heterocycles, the introduction of fluorine atoms can alter the electronic properties and, consequently, the absorption spectra. bohrium.com For this compound, a blue shift (hypsochromic shift) of the π → π* transitions compared to a non-fluorinated analogue would be expected due to the stabilization of the π and σ orbitals by the inductive effect of fluorine.

Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

| Transition | λ_max (nm) (Hypothetical) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 225 | ~ 8,000 |

| n → π* | 290 | ~ 300 |

This table is illustrative and based on the analysis of similar conjugated and fluorinated systems.

The photophysical properties, such as fluorescence and phosphorescence, describe the fate of a molecule after it has been electronically excited. mdpi.com Many fluorinated organic molecules exhibit interesting photophysical behaviors. academie-sciences.fr The introduction of fluorine can enhance fluorescence quantum yields by reducing non-radiative decay pathways. nih.gov

However, the presence of a flexible seven-membered ring in this compound might promote non-radiative decay through vibrational and rotational relaxation, potentially quenching fluorescence. The photophysical properties would be a balance between the rigidity- and quantum yield-enhancing effects of fluorination and the flexibility of the oxepine ring. The study of fluorinated hexaarylbenzenes has shown that the degree and position of fluorination can significantly tune photoluminescence wavelengths and quantum yields. nih.gov Similarly, the specific structure of this compound would dictate its emissive properties.

Electronic Transitions and Absorption Characteristics

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. dur.ac.uknih.gov This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule.

For this compound, XRD analysis would be essential to:

Confirm the seven-membered ring structure: Providing unequivocal proof of the oxepine skeleton.

Determine the ring conformation: Seven-membered rings can adopt various conformations, such as boat, chair, and twist-chair. nih.gov XRD would identify the preferred conformation in the crystalline state.

Measure C-F, C-C, and C-O bond lengths: These parameters would offer insight into the electronic effects of the extensive fluorination.

Analyze intermolecular interactions: In the crystal lattice, interactions such as dipole-dipole or fluorine-fluorine contacts would be revealed, explaining the solid-state packing. researchgate.net

While a crystal structure for this compound is not found in the surveyed literature, data from other oxepine nih.gov and fluorinated heterocyclic compounds mdpi.comrsc.org provide a basis for what to expect. For instance, the crystal structure of a D-xylose-based oxepine has been reported, detailing its conformation. nih.gov The analysis of fluorinated molecular acceptors has shown that fluorination can lead to highly ordered crystal structures with strong intermolecular interactions. ondalys.fr

Advanced Spectroscopic Data Analysis

Chemometrics and Multivariate Analysis (e.g., PCA, SIMCA, PLS-DA)

No published studies were found that apply chemometric or multivariate analysis to spectroscopic data from this compound.

Computational Support for Spectral Interpretation

There is no available research detailing the use of computational methods to support the interpretation of this compound's spectra.

Theoretical and Computational Studies of Hexafluorooxepine

Quantum Chemical Calculations of Hexafluorooxepine

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties, structures, and energies of molecules like oxepine and its derivatives. These methods solve approximations of the Schrödinger equation to provide detailed molecular insights.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) are used to determine the electronic structure and thermodynamics of molecules. jefferson.eduacs.orgresearchgate.net

For the oxepine/benzene (B151609) oxide system, ab initio calculations have been crucial in understanding their delicate equilibrium. thieme-connect.de Early studies using these methods explored the thermodynamics and geometries of this valence tautomerism. thieme-connect.de For instance, post-Hartree-Fock calculations (QCISD(T)/6-31G//MP2/6-31G) estimated the enthalpy difference between benzene oxide and oxepine to be a mere 0.59 kJ/mol, highlighting the near-degeneracy of these two isomers. researchgate.net Such calculations are foundational for understanding how substituents, like fluorine atoms in the hypothetical this compound, would influence this equilibrium. thieme-connect.de

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by using its electron density rather than the many-electron wave function. nih.govbiointerfaceresearch.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov Functionals like B3LYP are commonly employed to optimize molecular geometries and calculate energies. mdpi.comacs.org

In the context of the parent oxepine system, DFT calculations have been used to investigate the structures of oxepine, its valence tautomer benzene oxide, and the transition state connecting them. researchgate.net Gas-phase DFT calculations correctly predict that oxepine is slightly more stable than benzene oxide. researchgate.net These studies provide optimized geometries, including bond lengths and angles, which are critical for understanding the molecule's shape and reactivity. researchgate.net For example, DFT calculations on similar benzoxepine (B8326511) systems predict a planar geometry for a fused benzene ring and a puckered conformation for the seven-membered oxepine ring. vulcanchem.com

Table 1: Comparison of Calculated Relative Energies for the Benzene Oxide/Oxepin System

| Method | Relative Energy (kcal/mol) (Oxepine vs. Benzene Oxide) | Reference Compound |

| CCSD(T)/def2-TZVP | -0.89 | Oxepin more stable |

| DFT (Gas Phase) | -0.69 (2.9 kJ/mol) | Oxepin more stable |

| Experimental (CF3Br/pentane) | +1.7 | Benzene oxide more stable |

This table illustrates how different methods and environments can influence the predicted stability. The negative values indicate that oxepine is more stable than benzene oxide in the gas phase, a finding supported by high-level calculations. Experimental values can differ due to solvent effects. researchgate.netd-nb.info

Correlated Methods for High Accuracy Calculations

For systems with complex electronic structures, such as those involving bond-breaking or near-degenerate states, highly accurate correlated methods are necessary. These include multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), as well as Coupled Cluster (CC) methods like CCSD(T). mdpi.com

The equilibrium between benzene oxide and oxepine is a classic case where such methods are vital. researchgate.net Calculations at the CCSD(T) level of theory, a "gold standard" in quantum chemistry, confirm that in a non-interacting environment, oxepine is slightly more stable than benzene oxide. d-nb.inforuhr-uni-bochum.deresearchgate.net CASSCF and CASPT2 methods are particularly useful for describing the transition state of the electrocyclic rearrangement between the two isomers, providing a more accurate picture of the energy barrier. researchgate.net These methods properly account for what is known as static and dynamic electron correlation, which is crucial for an accurate description of the potential energy surface.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide static pictures of molecules, conformational analysis and molecular dynamics (MD) simulations explore their dynamic behavior, including ring flexibility and the influence of the environment. ebsco.comtaylorfrancis.com

Ring Puckering and Inversion Dynamics of Oxepines

The seven-membered oxepine ring is not planar and adopts a puckered, boat-like conformation. uni-regensburg.de This puckering is a result of balancing angle strain and torsional strain. The ring can undergo inversion, flipping from one boat conformation to another through a planar or chair-like transition state.

Theoretical calculations have been used to analyze the ring puckering and the energy barriers associated with this inversion. uni-regensburg.de For the parent cycloheptatriene, oxepine, and azepine systems, Hartree-Fock calculations have shown that they all possess a boat conformation with a consistent admixture of about 22% chair character. uni-regensburg.de This specific conformation influences the molecule's electronic properties and reactivity. uni-regensburg.de For substituted oxepines, such as those derived from sugars, computational chemistry combined with NMR data has been used to characterize the populations of different low-energy conformations (e.g., half-chair, twist-boat) and understand the factors driving the conformational preferences. rsc.org

Solvent Effects on this compound Conformations

The conformation of a molecule and the equilibrium between isomers can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. mdpi.com

The benzene oxide-oxepine equilibrium is a prime example of solvent-dependency. d-nb.info Experimental and theoretical studies have shown that while oxepine is slightly more stable in nonpolar environments, the equilibrium shifts dramatically towards the more polar benzene oxide in polar solvents like water. d-nb.inforesearchgate.net Recent studies combining matrix-isolation experiments with high-level calculations have revealed that even weak interactions, such as hydrogen or halogen bonding with solvent molecules like water or CF₃I, can reverse the relative stability and even the direction of tunneling between the two isomers at cryogenic temperatures. d-nb.inforuhr-uni-bochum.de This demonstrates that the solvent is not a passive bystander but an active participant in determining molecular structure and reactivity.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and intermediates. d-nb.infoescholarship.org Methods like Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction, helping to elucidate the most likely pathways. ucf.edunih.govbeilstein-journals.org

Elucidation of Reaction Pathways for this compound

A primary reaction pathway of interest for oxepine systems is the valence tautomerism between the oxepine ring and its corresponding benzene oxide form. d-nb.infonih.govnumberanalytics.com For the non-fluorinated parent compounds, benzene oxide and oxepine, this equilibrium has been studied computationally. These studies indicate that the reaction proceeds through a transition state, and the relative stability of the tautomers can be calculated. numberanalytics.com It is expected that this compound would undergo a similar valence isomerization to Perfluorobenzene Oxide. A comprehensive computational study would involve:

Optimization of the ground state geometries of both this compound and Perfluorobenzene Oxide.

Locating the transition state structure connecting these two tautomers.

However, specific computational data, such as activation barriers and reaction energies for the this compound/Perfluorobenzene Oxide system, are not available in the reviewed literature.

Prediction of Reactivity and Selectivity

Theoretical models are instrumental in predicting the reactivity and selectivity of chemical compounds. ucf.edunih.govchemrxiv.org By analyzing the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can predict how a molecule will interact with other reagents. For this compound, computational studies could predict its susceptibility to nucleophilic or electrophilic attack and the regioselectivity of such reactions. Factors like the high electronegativity of fluorine atoms would significantly influence the electronic distribution and, therefore, the reactivity. nih.gov Despite the potential for such analysis, specific computational predictions regarding the reactivity and selectivity of this compound have not been published.

Spectroscopic Property Prediction through Computational Chemistry

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, which aids in the identification and characterization of molecules. mdpi.com

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Fluorine-19 NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgslideshare.net Computational methods, primarily DFT, can predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. ucsb.edulcms.cz Such calculations for this compound would involve:

Geometry optimization of the molecule.

Calculation of the magnetic shielding tensors for each fluorine nucleus.

Referencing these values against a standard compound (like CFCl₃) to obtain the chemical shifts.

Predicted chemical shifts would be invaluable for confirming the structure of this compound if it were synthesized. However, no such calculated ¹⁹F NMR data for this compound are currently reported.

Vibrational Frequency Calculations (IR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. aps.orgahievran.edu.tr Computational calculations can predict these vibrational frequencies and their corresponding intensities in the IR and Raman spectra. mdpi.comgaussian.comresearchgate.net This is typically done by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) at the optimized geometry. gaussian.com For this compound, a theoretical vibrational analysis would reveal characteristic frequencies for C-F, C-O, and C=C stretching and bending modes. This information would be crucial for its experimental identification. At present, there are no published computational studies detailing the vibrational spectra of this compound.

UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. mdpi.comtorvergata.ityoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. mdpi.comdergipark.org.tr A simulated UV-Vis spectrum for this compound would provide insight into its electronic structure and its color (or lack thereof). Such computational data is not available in existing literature.

Development of Computational Models and Algorithms for Fluorinated Heterocycles

The study of fluorinated heterocyclic compounds, such as this compound, presents unique challenges to theoretical and computational chemistry. The high electronegativity, small size, and low polarizability of the fluorine atom, along with the complex electronic effects it induces (e.g., C-F bond polarity, gauche effects), necessitate the development and refinement of specialized computational models and algorithms. researchgate.netresearchgate.net These models are crucial for accurately predicting the molecular structure, stability, reactivity, and spectroscopic properties of fluorinated heterocycles, providing insights that can guide synthetic efforts and applications in fields like materials science and medicinal chemistry. faccts.degoogle.com

Computational chemistry has become an increasingly vital tool for investigating organofluorine compounds. materialsproject.org The introduction of fluorine can significantly alter a molecule's conformational preferences, basicity, and reactivity in ways that are often difficult to predict intuitively. researchgate.netaps.org For instance, computational studies on fluorinated azetidine, pyrrolidine, and piperidine (B6355638) derivatives have revealed the profound impact of fluorine substitution on ring pucker and conformational stability, sometimes influenced by favorable charge-dipole interactions between a C-F bond and a charged nitrogen atom. researchgate.netaps.org

To address these complexities, researchers focus on creating robust theoretical frameworks. These efforts include developing density functional theory (DFT) methods and post-Hartree-Fock calculations tailored for fluorine-containing systems. researchgate.netnih.gov The goal is to build models that can reliably handle the intricate electronic environment of these molecules, enabling the accurate calculation of properties and the effective triage of synthetic pathways for novel fluorinated compounds. nih.gov

Machine Learning Approaches in Fluorine Chemistry

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and characterization of fluorinated compounds. wikipedia.org By training algorithms on existing experimental and computational data, ML models can predict a wide range of chemical and physical properties, often circumventing the need for resource-intensive quantum chemical calculations. quantum-espresso.orgresearchgate.net This approach is particularly valuable in fluorine chemistry, where the vast chemical space of possible fluorinated molecules makes exhaustive experimental synthesis or high-throughput computational screening impractical. wikipedia.org

Machine learning models, including deep neural networks, random forests, and gradient boosting regressors, are being developed to tackle challenges specific to organofluorine chemistry. researchgate.netaps.org These models leverage molecular descriptors or graph-based representations to learn the complex relationships between a molecule's structure and its properties. quantum-espresso.org

Key applications and research findings include:

Prediction of Physicochemical Properties: ML models have been successfully trained to predict fundamental properties like lipophilicity (LogP) and acidity (pKa) for fluorinated derivatives. habitablefuture.orggaussian.com This is crucial in drug discovery, where fluorine substitution is a common strategy to modulate a candidate's pharmacological profile. gaussian.com

Reactivity and Chemical Shift Prediction: Researchers have developed ML approaches to predict the fluorinating strength of various reagents and to accelerate the prediction of 19F NMR chemical shifts. quantum-espresso.orgresearchgate.net Predicting chemical shifts with high accuracy is a significant achievement, as it provides a direct link between computation and experimental characterization. researchgate.net

Bioactivity Prediction: Specialized deep learning models have been created to predict how fluorine substitution impacts a compound's biological activity. One such model, F-CPI, demonstrated the ability to predict activity changes with high accuracy, even identifying instances where adding a single fluorine atom increased a compound's potency by over 100-fold.

The performance of these models is continually improving. For example, a Gradient Boosting Regression (GBR) model for predicting 19F NMR chemical shifts achieved a mean absolute error of 2.89 ppm - 3.73 ppm, demonstrating accuracy comparable to DFT calculations but reducing the computation time from hours to milliseconds per compound. researchgate.net

Table 1: Comparison of Machine Learning Models for Predicting Properties of Fluorinated Compounds This table illustrates the application and performance of various machine learning algorithms in the context of fluorine chemistry, based on findings from recent studies.

| Model Type | Application | Key Performance Metric | Finding | Reference(s) |

| Neural Network | Predicting fluorination strength of N-F reagents | Successful prediction for 260 data points | Capable of quantifying the reactive power of fluorinating reagents from molecular structure. | quantum-espresso.org |

| Gradient Boosting Regression (GBR) | Predicting 19F NMR chemical shifts | Mean Absolute Error: 2.89 - 3.73 ppm | Achieves accuracy comparable to DFT while being orders of magnitude faster. | researchgate.net |

| Multiple (Linear, Tree-based, Neural Networks) | Predicting LogP and pKa | Optimized models for unique datasets | Successfully created predictive models for saturated fluorinated derivatives, overcoming data scarcity. | habitablefuture.orggaussian.com |

| Deep Learning (F-CPI) | Predicting bioactivity changes upon F-substitution | Accuracy: ~89%, Precision: ~67% | Demonstrated superiority over traditional models for predicting the specific effects of fluorination on drug activity. |

Novel Basis Sets and Pseudopotentials for Fluorine-Containing Systems

The accuracy of any quantum chemical calculation is fundamentally dependent on the quality of the basis set used to approximate the molecular orbitals and the pseudopotentials used to simplify the treatment of core electrons. habitablefuture.org For fluorine-containing systems like this compound, the choice of basis set is especially critical due to fluorine's high electronegativity and the tight, non-polarizable nature of its valence electrons.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. habitablefuture.org For fluorine, it is well-established that basis sets must include polarization and diffuse functions to accurately describe its chemical behavior.

Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) are commonly used, but their performance can be inconsistent for fluorinated compounds.

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed for systematically converging towards the complete basis set limit and are often a more reliable choice for high-accuracy calculations. google.com

Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP) are recommended for DFT calculations across a wide range of the periodic table and show good performance for fluorinated systems. researchgate.net Studies have shown that diffuse functions are crucial, and even minimally augmented basis sets (e.g., ma-SVP, ma-TZVP) can significantly improve prediction performance for properties of fluorinated molecules. researchgate.net

Research has focused on developing and validating basis sets specifically for the challenges of fluorine. For example, a study to find optimal methods for calculating enthalpies of formation for organofluorine compounds identified CAM-B3LYP, ωB97X, and M06 as suitable functionals, particularly when paired with diffuse basis sets like ma-SVP and ma-TZVP. researchgate.net Another study on calculating 19F chemical shifts found that methods like BH&HLYP and ωB97X with the 6-31+G* basis set provided the best accuracy. aps.org

Table 2: Performance of Selected Basis Sets for Fluorinated Compound Calculations This table summarizes findings on the suitability of different basis sets for calculating specific properties of fluorine-containing molecules.

| Basis Set Family | Property Calculated | Finding | Reference(s) |

| Dunning (cc-pVNZ) | General correlated calculations | Provides a systematic path to convergence; essential for high accuracy. | google.com |

| Ahlrichs (def2-TZVP, ma-TZVP) | Enthalpies of Formation | Diffuse basis sets generally improve prediction performance for larger molecules. | researchgate.net |

| Pople (6-31+G*) | 19F Chemical Shifts | Provided the most accurate results when paired with specific DFT functionals (BH&HLYP, ωB97X). | aps.org |

| Custom (6-31(F+)G**) | Crystal Lattice Energies | Adding diffuse functions specifically to fluorine atoms gave the best results for intermolecular F···F distances. | wikipedia.org |

Pseudopotentials: For calculations involving heavier elements, or to reduce computational cost, pseudopotentials (also known as effective core potentials or ECPs) are used. They replace the explicit treatment of core electrons with an effective potential, leaving only the valence electrons to be calculated explicitly. While fluorine is a light element, pseudopotentials become relevant in systems where fluorine is bonded to heavier atoms. The development of accurate pseudopotentials is an active area of research. For instance, relativistic energy-consistent pseudopotentials have been developed for f-block elements, which are often studied as their fluoride (B91410) salts. The GBRV pseudopotential library and Standard Solid State Pseudopotentials (SSSP) are examples of modern, validated resources for plane-wave calculations. gaussian.com The choice of pseudopotential must be validated for the specific chemical environment, as demonstrated in studies of fluorine under high pressure, where various pseudopotentials were tested to reproduce experimental data accurately.

Derivatization and Functionalization Strategies for Hexafluorooxepine

Synthesis of Hexafluorooxepine Derivatives via Peripheral Modifications

Peripheral modifications involve the attachment of various functional groups to a core molecular scaffold. For fluorinated oxepines, this strategy allows for the fine-tuning of their chemical and physical properties. Research in this area has largely focused on benzo-fused oxepine systems, such as dibenzo[b,f]oxepines, where fluorination can influence biological activity and spectroscopic properties. mdpi.com

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic moieties is a key strategy for creating complex fluorinated oxepine derivatives. These substituents can be installed using various modern synthetic methods. For instance, palladium-catalyzed cross-coupling reactions are instrumental in this context. A one-pot, two-step synthesis has been reported for producing functionalized 6-trifluoromethyl dibenzo[b,d]oxepines. This process involves a base-promoted reaction between a substituted benzene (B151609) derivative and a phenol, followed by an intramolecular palladium-catalyzed C-H arylation to form the oxepine ring. rsc.org

Another approach involves the synthesis of photoswitchable fluorinated dibenzo[b,f]oxepine derivatives containing azo bonds. In this method, aminedibenzo[b,f]oxepine precursors are reacted with 1-fluoro-4-nitrosobenzene, generated in situ, to yield products with potential as microtubule inhibitors. mdpi.com The presence of fluorine in these structures is intended to favorably alter their properties, such as shifting UV-vis absorption bands to less harmful frequencies for biological applications. mdpi.com

Formation of Alkyl and Alkenyl Derivatives

The synthesis of fluorinated oxepines bearing alkyl and alkenyl side-chains has been achieved through multi-step reaction sequences. A notable example is the enantio- and diastereoselective synthesis of fluorinated β-aminoalkyloxepines. The key steps in this process are a proline-catalyzed Mannich-type reaction between a protected fluorinated aldimine and 4-pentenal. The resulting product undergoes reduction and a regioselective O-allylation to form a γ-amino ether. This intermediate is then subjected to a ring-closing metathesis (RCM) reaction to construct the seven-membered oxepine ring, yielding the final β-aminoalkyloxepine derivative with high stereocontrol. thieme-connect.com

| Precursor Type | Reaction Sequence | Resulting Derivative Class | Key Reactions | Ref. |

| Fluorinated Aldimine | Mannich reaction, Reduction, O-allylation, Ring-closing metathesis | β-Aminoalkyloxepines | Organocatalysis, Metathesis | thieme-connect.com |

| 1-bromo-2-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)benzene | Base-promoted substitution, Pd-catalyzed intramolecular arylation | 6-Trifluoromethyl dibenzo[b,d]oxepines | Cross-coupling | rsc.org |

| Aminedibenzo[b,f]oxepine | Azo coupling with 1-fluoro-4-nitrosobenzene | Azo-dibenzo[b,f]oxepines | Azo-coupling | mdpi.com |

Ring-Opening and Rearrangement of this compound to Novel Scaffolds

The transformation of the oxepine ring into different molecular frameworks through ring-opening and rearrangement reactions is a powerful tool for generating chemical diversity. Although specific examples for this compound are not available, the principles governing these reactions can be inferred from the chemistry of other strained or fluorinated cyclic ethers, such as epoxides. mdpi.commasterorganicchemistry.com

Cationic Ring-Opening Processes

Acid-catalyzed ring-opening reactions proceed by protonation of the ether oxygen, which creates a good leaving group and activates the ring toward nucleophilic attack. masterorganicchemistry.comlibretexts.org In an unsymmetrical, hypothetical this compound, the regioselectivity of the attack would be influenced by both electronic and steric factors. For other perfluorinated epoxides, such as hexafluoropropylene oxide (HFPO), nucleophilic attack anomalously occurs at the more sterically hindered carbon. mdpi.com This has been attributed to the powerful electron-withdrawing effect of the trifluoromethyl group and the stabilization provided by negative hyperconjugation, which weakens the corresponding C-O bond. mdpi.com A similar effect could direct the regioselectivity of ring-opening in a perfluorinated oxepine.

The use of highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is known to promote the ring-opening of other cyclic ethers by stabilizing cationic intermediates. arkat-usa.orgrsc.org

Hypothetical Ring-Opening of this compound:

Catalyst: Brønsted or Lewis acids.

Mechanism: Protonation of the oxygen atom followed by nucleophilic attack. The transition state may possess significant carbocationic character (SN1-like). libretexts.org

Expected Products: Depending on the nucleophile, this could lead to the formation of long-chain fluorinated alcohols, ethers, or esters.

Cycloaddition Reactions Involving the Oxepine Ring

Cycloaddition reactions are concerted pericyclic reactions that form a new ring from two separate reactants. numberanalytics.comlibretexts.org The oxepine ring contains π-bonds that could potentially participate in such reactions, either as a diene or dienophile component. The high degree of fluorination in this compound would render its double bonds electron-deficient, making it a suitable partner for electron-rich reactants in an inverse-electron-demand Diels-Alder reaction.

Common types of cycloaddition reactions include:

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves a 4π-electron system (diene) reacting with a 2π-electron system (dienophile) to form a six-membered ring. libretexts.org A perfluorinated oxepine could potentially react with an electron-rich diene.

[2+2] Cycloaddition: This reaction between two alkene components to form a cyclobutane (B1203170) ring is typically initiated photochemically. numberanalytics.com

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.com The electron-deficient double bonds of a this compound could serve as the dipolarophile.

| Reaction Type | Reactant 1 (π electrons) | Reactant 2 (π electrons) | Product Ring Size | Notes for this compound | Ref. |

| Diels-Alder [4+2] | Diene (4π) | Dienophile (2π) | 6-membered | This compound could act as an electron-deficient diene or dienophile. | libretexts.org |

| [2+2] Cycloaddition | Alkene (2π) | Alkene (2π) | 4-membered | Typically requires photochemical conditions. | numberanalytics.com |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (4π) | Dipolarophile (2π) | 5-membered | This compound would be an excellent electron-deficient dipolarophile. | numberanalytics.com |

Development of Functional this compound Building Blocks

A chemical building block is a molecule that contains reactive functional groups, allowing it to be readily incorporated into larger, more complex structures. mdpi.com The development of functionalized fluorinated oxepines as building blocks is driven by their potential to introduce unique structural and electronic properties into target molecules like pharmaceuticals and advanced materials.

The synthesis of dibenzo[b,f]oxepine derivatives has been explored with the goal of creating building blocks for potential microtubule inhibitors. mdpi.com Similarly, the stereocontrolled synthesis of fluorinated β-aminoalkyloxepines provides chiral building blocks that could be valuable in drug discovery. thieme-connect.com The incorporation of a fluorinated oxepine motif can influence a molecule's lipophilicity, metabolic stability, and binding affinity, making these scaffolds highly desirable.

Synthon-Based Approaches in Fluorinated Oxepine Chemistry

In the realm of fluorinated oxepine chemistry, synthon-based approaches offer a powerful methodology for constructing complex molecular architectures. A synthon, in this context, represents a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations.

A notable strategy involves the use of an O²⁻ synthon for the synthesis of benzoannulated oxepines from fluorinated oligophenylenes. researchgate.netresearchgate.net In a catalyst-free reaction, potassium tert-butoxide (t-BuOK) can serve as an oxygen source, facilitating the one-pot replacement of two fluorine atoms to yield benzoannulated furan (B31954) derivatives. researchgate.net This method is particularly advantageous as it does not necessitate an oxygen-containing precursor. researchgate.netresearchgate.net The reaction proceeds via a radical mechanism, which allows for nucleophilic substitution even when strong electron-donating groups are present. researchgate.net The choice of the oxygen source is critical; for instance, while potassium hydroxide (B78521) (KOH) and methoxide (B1231860) (MeOK) are ineffective, t-BuOK proves to be an optimal O²⁻ synthon. researchgate.net

The versatility of this approach is demonstrated by its ability to create five-, six-, and seven-membered rings containing oxygen. researchgate.net This opens up synthetic routes to ladder-type O-heteroacenes and oligodibenzofurans. researchgate.net The reaction conditions, including the solvent, can influence the yield. For example, while the reaction proceeds in aprotic solvents like DMA and DMSO, the yields are slightly lower compared to when HMPA is used. researchgate.net

Table 1: Key Aspects of Synthon-Based Approaches

| Feature | Description | Reference |

| Synthon | O²⁻ (from potassium tert-butoxide) | researchgate.netresearchgate.net |

| Precursor | Fluorinated oligophenylenes | researchgate.netresearchgate.net |

| Reaction Type | Catalyst-free, radical nucleophilic substitution | researchgate.netresearchgate.net |

| Products | Benzoannulated pyrans and oxepines | researchgate.netresearchgate.net |

| Key Advantage | Does not require an oxygen-containing precursor | researchgate.netresearchgate.net |

Precursors for Polymeric Materials

This compound and its derivatives are valuable precursors for the synthesis of advanced polymeric materials. The incorporation of the fluorinated oxepine moiety can impart unique thermal, chemical, and optical properties to the resulting polymers.

One of the key applications is in the generation of high-temperature materials. digitellinc.com Polymeric materials, including those derived from fluorinated precursors, are essential for creating carbon- and silicon carbide-based materials of significant interest to the aerospace industry. digitellinc.com The processability of these polymers allows for the fabrication of various product forms. digitellinc.com

Furthermore, the development of hyper-crosslinked polymers (HCPs) represents a significant area where fluorinated precursors could be utilized. researchgate.net HCPs are synthesized through methods like Friedel-Crafts alkylation, resulting in highly crosslinked porous networks. researchgate.net The diversity of building blocks and versatile synthetic approaches give HCPs great potential as precursors for highly porous carbons with tailored architectures and functionalities. researchgate.net

The strategy of post-functionalization is another avenue for creating high-value polymers from readily available precursors. isct.ac.jp This involves modifying existing polymer chains by introducing new chemical groups after synthesis. isct.ac.jp For instance, visible-light-driven methods have been developed to incorporate phosphonate (B1237965) esters into polymers, which can enhance properties like fire resistance. isct.ac.jp While not directly mentioning this compound, this highlights a general strategy applicable to polymers derived from such fluorinated monomers. The ability to transform common polymers into materials with desirable properties without altering their molecular weight is a significant advantage of this approach. isct.ac.jp

Table 2: this compound Derivatives as Polymer Precursors

| Polymer Type | Potential Application | Synthetic Strategy | Reference |

| High-Temperature Polymers | Aerospace components | Pyrolysis of phenolic/polycarbosilane-type resins | digitellinc.com |

| Hyper-Crosslinked Polymers (HCPs) | Gas storage, catalysis, separation | Friedel-Crafts alkylation, self-cross-linking | researchgate.net |

| Functional Polymers | Fire-resistant materials, responsive materials | Post-polymerization functionalization | isct.ac.jp |

Information regarding "this compound" is not available in publicly accessible resources.

Following a comprehensive search for "this compound" within the contexts specified in the provided outline, no relevant scientific literature, research findings, or data could be retrieved. The searches for this compound in relation to its role as a fluorinated synthon, its use in stereochemical control, catalytic applications, and as a precursor for complex molecules did not yield any specific information.

The complete absence of "this compound" in the search results suggests that the compound may be one of the following:

A highly niche or novel compound with research that is not yet publicly available.

A proprietary molecule with data that is not in the public domain.

A hypothetical compound not yet synthesized or studied.

Referred to by a different chemical name in the available literature.

Without any foundational information, it is not possible to generate a scientifically accurate and informative article that adheres to the detailed structure requested. Creating content for the specified sections and subsections would require fabrication of data and research findings, which falls outside the scope of providing factual and verifiable information.

Therefore, the request to generate an article on "this compound" focusing on the provided outline cannot be fulfilled at this time due to the lack of available data.

Applications of Hexafluorooxepine in Advanced Chemical Synthesis

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to Perfluorinated Oxepines

The synthesis of fluorinated compounds, including perfluorinated oxepines, presents ongoing challenges. mdpi.com The development of new, efficient, and selective methods for introducing fluorine and fluorinated groups into molecules is a critical area of research. man.ac.uk Current strategies often involve harsh conditions or limited substrate scope. Future efforts will likely focus on several promising approaches:

Catalytic C-H and C-F Activation: A significant advancement would be the development of catalytic systems that can selectively replace hydrogen or even other fluorine atoms with the desired functionality. hu-berlin.de This approach offers a more direct and atom-economical route to novel perfluorinated oxepine derivatives.

New Fluorinating Reagents: The design and synthesis of novel fluorinating agents that are more selective, safer, and easier to handle are of high interest. hu-berlin.de This could lead to milder reaction conditions and broader applicability in the synthesis of complex perfluorinated structures. mdpi.com

Flow Chemistry: The use of microreactor technology can offer better control over reaction parameters, such as temperature and pressure, which is particularly beneficial for highly exothermic or hazardous fluorination reactions. This can lead to improved yields, safety, and scalability.

Biocatalysis: Harnessing enzymes for selective fluorination reactions is a growing area of interest. While challenging, the development of enzymes capable of forming carbon-fluorine bonds could provide highly specific and environmentally benign synthetic routes.

Recent research has highlighted the synthesis of fluorinated dibenzo[b,f]oxepine derivatives, indicating a growing interest in complex structures containing the oxepine ring. mdpi.commdpi.comresearchgate.net

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Computational Methods

A deeper understanding of the reaction mechanisms involving hexafluorooxepine is crucial for optimizing existing reactions and designing new ones. The combination of ultrafast spectroscopy and computational chemistry provides powerful tools for probing these intricate processes.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to observe the fleeting intermediates and transition states that govern the course of a reaction. ethz.chrsc.org This allows for the real-time tracking of bond-breaking and bond-forming events on the timescale of molecular vibrations. ethz.ch For instance, studies on other fluorinated molecules have demonstrated the ability to follow structural changes in molecular orbitals on a femtosecond timescale. ethz.ch The application of these techniques to reactions of this compound could provide unprecedented insight into its reactivity. Ultrafast transient circular dichroism spectroscopy is another emerging technique that can provide information on the dynamics of chiral molecules. researchgate.net

Computational Chemistry: Quantum chemical calculations, such as density functional theory (DFT), are invaluable for mapping out potential energy surfaces, identifying transition states, and predicting reaction pathways. uni-stuttgart.desmu.edunih.govchemrxiv.org These theoretical models can complement experimental data and provide a detailed picture of the electronic and steric factors that influence reactivity. smu.educhemrxiv.org For example, computational studies can elucidate the role of catalysts and predict the stereochemical outcome of reactions. rsc.org

By combining these advanced techniques, researchers can gain a comprehensive understanding of the fundamental principles that govern the chemistry of this compound.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. youtube.com In the context of this compound, these technologies can accelerate discovery and innovation in several ways:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. neurips.ccnips.ccnih.gov This can significantly reduce the number of experiments required to identify optimal reaction conditions.

Designing Novel Molecules: AI algorithms can be used to design new this compound derivatives with desired properties. By learning the relationship between molecular structure and function, these models can propose new compounds for specific applications, such as pharmaceuticals or advanced materials. oaepublish.comschrodinger.com

Accelerating Materials Discovery: Machine learning can be used to screen large virtual libraries of this compound-based materials to identify candidates with promising properties for applications in areas like polymer science and electronics. oaepublish.comschrodinger.com

Interpretable Models: The development of explainable AI models can provide insights into the underlying chemical principles learned by the algorithm, helping chemists to rationalize predictions and gain new knowledge. researchgate.net

Recent work has demonstrated the successful application of machine learning to predict the properties of organofluorine molecules, highlighting the potential of these methods in this compound research. nju.edu.cnchemrxiv.orgacs.org

Design and Synthesis of this compound-based Advanced Materials

The unique properties of fluorinated compounds, such as high thermal and chemical stability, make them attractive building blocks for advanced materials. gdch.denih.gov this compound, with its reactive double bonds and stable perfluorinated backbone, is a promising candidate for the development of new polymers and materials with tailored properties.

Fluoropolymers: The polymerization of this compound and its derivatives could lead to the creation of novel fluoropolymers with unique thermal, optical, and electronic properties. mdpi.com These materials could find applications in demanding environments where traditional polymers fail.

Bio-based and Biodegradable Polymers: There is a growing interest in developing sustainable polymers from renewable resources. nih.govmdpi.com While challenging, the incorporation of this compound moieties into bio-based polymer backbones could lead to materials with enhanced properties and controlled biodegradability. rsc.orgmdpi.com

Materials for Energy Applications: Fluorinated materials play a crucial role in energy technologies, such as fuel cells and batteries. gdch.de The development of this compound-based materials could lead to improved electrolytes, membranes, and other components for next-generation energy storage and conversion devices.

Materials for Bioelectronics: The interface between electronics and biological systems is a rapidly growing field. rsc.org The biocompatibility and unique electronic properties of fluorinated materials make them interesting candidates for applications in biosensors, drug delivery systems, and other bioelectronic devices.

The development of advanced materials is an interdisciplinary endeavor, requiring expertise in materials science, chemistry, and engineering. skoltech.ruchalmers.seornl.govukaea.uk

Interdisciplinary Research at the Interface of Fluorine Chemistry and Other Fields

The future of this compound research will increasingly rely on collaborations between fluorine chemists and researchers in other disciplines. hu-berlin.degdch.deacs.org The unique properties of fluorinated molecules make them relevant to a wide range of scientific fields.

Medicinal Chemistry and Chemical Biology: Fluorine is a key element in many modern pharmaceuticals. rsc.orgresearchgate.net The incorporation of this compound-based fragments into drug candidates could lead to improved potency, selectivity, and pharmacokinetic properties. rroij.com Understanding the interactions of these compounds with biological systems is a key area for future research. acs.orgunsw.edu.au

Agrochemicals: Fluorinated compounds are also widely used in agrochemicals. rsc.orgresearchgate.net The development of new this compound-based pesticides and herbicides could offer improved efficacy and environmental profiles.

Materials Science: As discussed in the previous section, the collaboration between fluorine chemists and materials scientists is crucial for the development of new advanced materials with tailored properties. gdch.deskoltech.ruchalmers.seornl.govukaea.uk

Catalysis: The development of new catalysts for the synthesis and transformation of fluorinated compounds is a major research area. hu-berlin.de Interdisciplinary collaborations can lead to the discovery of novel catalytic systems with improved performance.

The interdisciplinary nature of fluorine chemistry ensures that research on this compound will continue to be a vibrant and impactful field for years to come. gdch.de

Interactive Data Table: Future Research Directions in this compound Chemistry

| Research Area | Key Objectives | Potential Impact |

| Novel Synthetic Pathways | Develop efficient, selective, and sustainable methods for synthesizing perfluorinated oxepines. | Enable the creation of new and complex this compound derivatives for various applications. |

| Advanced Mechanistic Studies | Elucidate the detailed reaction mechanisms of this compound transformations using ultrafast spectroscopy and computational methods. | Provide fundamental understanding to optimize existing reactions and design new ones with greater control. |

| AI and Machine Learning | Integrate AI/ML to predict reaction outcomes, design novel molecules, and accelerate materials discovery. | Significantly reduce the time and resources required for research and development in this compound chemistry. |

| Advanced Materials | Design and synthesize novel this compound-based polymers and materials with tailored properties. | Lead to the development of high-performance materials for demanding applications in various industries. |

| Interdisciplinary Research | Foster collaborations with researchers in medicinal chemistry, materials science, and catalysis. | Expand the applications of this compound and drive innovation at the intersection of different scientific fields. |

Q & A

Q. What interdisciplinary methodologies are needed to explore this compound’s role in materials science (e.g., as a fluoropolymer precursor)?

- Methodological Answer: Combine polymer synthesis (e.g., ring-opening metathesis polymerization) with surface characterization techniques (AFM, XPS). Assess thermal stability via thermogravimetric analysis (TGA) and mechanical properties via dynamic mechanical analysis (DMA). Collaborate with computational chemists to model polymerization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.